molecular formula C18H25N3O3 B12908152 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol CAS No. 89151-37-1

3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol

Cat. No.: B12908152
CAS No.: 89151-37-1
M. Wt: 331.4 g/mol
InChI Key: MRRWKFFNFDGTDM-UHFFFAOYSA-N
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Description

3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is an organic compound that belongs to the class of quinazolinamines. This compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, a piperidine ring at position 4, and a propanol chain. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated quinazoline derivatives and piperidine.

    Propanol Chain Addition: The final step involves the addition of a propanol chain, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol chain, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)ethanol: Similar structure but with an ethanol chain instead of propanol.

    3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)methanol: Similar structure but with a methanol chain.

    6,7-Dimethoxyquinazoline: Lacks the piperidine and propanol groups.

Uniqueness

3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89151-37-1

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

3-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]propan-1-ol

InChI

InChI=1S/C18H25N3O3/c1-23-16-10-14-15(11-17(16)24-2)19-12-20-18(14)21-7-5-13(6-8-21)4-3-9-22/h10-13,22H,3-9H2,1-2H3

InChI Key

MRRWKFFNFDGTDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCCO)OC

Origin of Product

United States

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